molecular formula C20H20N2O3 B12475764 N-[2-(butan-2-ylcarbamoyl)phenyl]-1-benzofuran-2-carboxamide

N-[2-(butan-2-ylcarbamoyl)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B12475764
M. Wt: 336.4 g/mol
InChI Key: NIMZTCDYWMBBGJ-UHFFFAOYSA-N
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Description

N-[2-(butan-2-ylcarbamoyl)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzofuran ring, which is known for its diverse biological activities, and a phenyl group substituted with a butan-2-ylcarbamoyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(butan-2-ylcarbamoyl)phenyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactionsSpecific reagents and catalysts, such as Grignard reagents and palladium catalysts, are often employed to facilitate these reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems and advanced purification techniques, such as chromatography, is also common to achieve the desired purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(butan-2-ylcarbamoyl)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

N-[2-(butan-2-ylcarbamoyl)phenyl]-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-(butan-2-ylcarbamoyl)phenyl]-1-benzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(butan-2-ylcarbamoyl)phenyl]pyrrolidine-2-carboxamide: Shares a similar phenyl and butan-2-ylcarbamoyl structure but differs in the heterocyclic ring.

    2-[2-(Butan-2-ylcarbamoyl)phenyl]sulfanylpropanoic acid: Contains a sulfanyl group instead of a benzofuran ring.

Uniqueness

N-[2-(butan-2-ylcarbamoyl)phenyl]-1-benzofuran-2-carboxamide is unique due to its benzofuran ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

N-[2-(butan-2-ylcarbamoyl)phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H20N2O3/c1-3-13(2)21-19(23)15-9-5-6-10-16(15)22-20(24)18-12-14-8-4-7-11-17(14)25-18/h4-13H,3H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

NIMZTCDYWMBBGJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

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